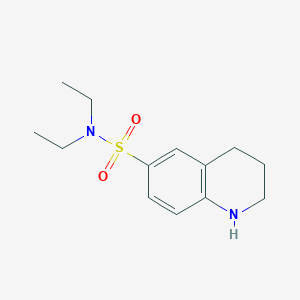

n,n-二乙基-1,2,3,4-四氢喹啉-6-磺酰胺

货号 B1296250

CAS 编号:

7355-01-3

分子量: 268.38 g/mol

InChI 键: AZAWSEXGTCHBKL-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

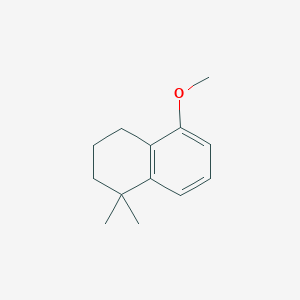

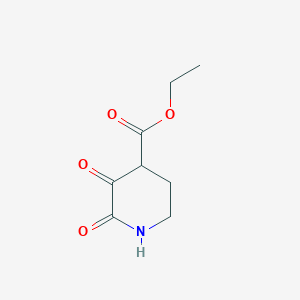

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a chemical compound with a molecular weight of 268.38 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinoline analogs has been a topic of interest in the scientific community . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, has been used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .Physical And Chemical Properties Analysis

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a powder at room temperature . The storage temperature is normal .科学研究应用

合成方法和化学反应

- 该化合物已用于研究自由基酰胺化到芳环上,展示了通过与(二酰氧基碘)芳烃和碘在辐照条件下的反应形成 1,2,3,4-四氢喹啉衍生物,表明其在合成有机化学中的效用 (Togo 等人,1998 年)。

- 对热生成的苯炔的磺酰胺捕获反应的研究突出了其在形成饱和杂环化合物(如四氢喹啉)中的作用,展示了其在杂环化学和合成方法中的重要性 (Wang 等人,2018 年)。

生物学和药理学研究

- 一项对一系列哌啶环稠合芳香磺酰胺(包括 N-芳基磺酰基 1,2,3,4-四氢喹啉)的研究表明,它们具有诱导氧化应激并在各种癌细胞系上发挥细胞毒性作用的能力,表明它们作为氧化应激诱导抗癌剂的潜力 (Madácsi 等人,2013 年)。

- 另一项研究合成了 3-羟甲基-7-(N-取代氨基磺酰基)-1,2,3,4-四氢异喹啉,并将其评估为苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制剂,表明它们与设计具有潜在治疗应用的选择性 PNMT 抑制剂相关 (Grunewald 等人,2005 年)。

结构和晶体学研究

- 使用 H6P2W18O62 作为酸性固体催化剂对 N-乙酰-1,2,3,4-四氢异喹啉-2-磺酰胺的合成和结构研究,有助于理解磺酰胺衍生物的分子和晶体结构,展示了弱相互作用在分子排列中的作用 (Bougheloum 等人,2013 年)。

高级合成应用

- 钯催化的分子内烯丙基酰胺化通过脱羧芳构化用于合成 N-烯丙基-N-芳基磺酰胺,导致形成 4-芳基-1,2,3,4-四氢喹啉和含氮生物活性物质,展示了该化合物在复杂有机合成中的效用和在药物发现中的潜力 (Liu 等人,2021 年)。

未来方向

属性

IUPAC Name |

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAWSEXGTCHBKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80994317 |

Source

|

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

CAS RN |

7355-01-3 |

Source

|

| Record name | NSC5459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80994317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

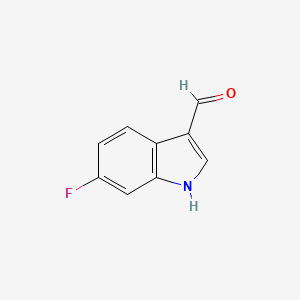

6-Fluoroindole-3-carboxaldehyde

2795-41-7

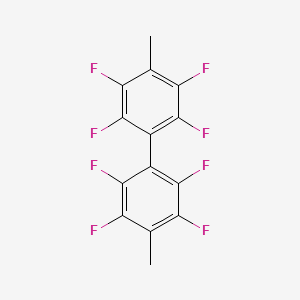

4,4'-Dimethyloctafluorobiphenyl

26475-18-3

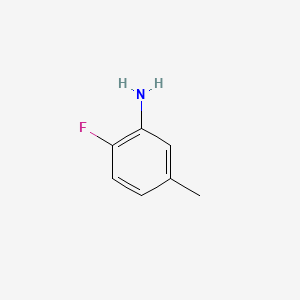

2-Fluoro-5-methylaniline

452-84-6

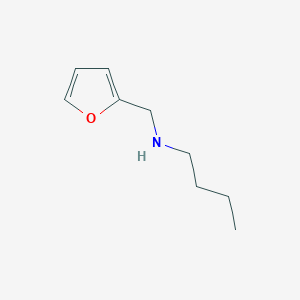

N-(furan-2-ylmethyl)butan-1-amine

88230-53-9

![2-[(3-Nitro-2-pyridyl)thio]acetic acid](/img/structure/B1296191.png)